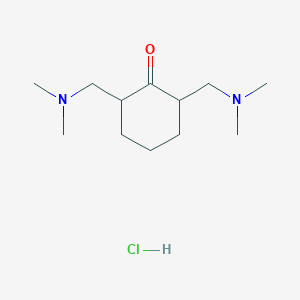
1,3-Bis(2-chloro-4-nitrophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-双(2-氯-4-硝基苯基)脲是一种化学化合物,其分子式为C13H8Cl2N4O5。它以其独特的结构而闻名,该结构包括两个连接到苯环上的氯和硝基,并通过脲基连接。
准备方法
合成路线和反应条件
1,3-双(2-氯-4-硝基苯基)脲可以通过一个多步过程合成,该过程涉及 2-氯-4-硝基苯胺与光气的反应,然后与另一个当量的 2-氯-4-硝基苯胺反应。反应条件通常涉及使用二氯甲烷等溶剂和三乙胺等催化剂以促进脲键的形成。
工业生产方法
1,3-双(2-氯-4-硝基苯基)脲的工业生产可能涉及类似的合成路线,但规模更大。该过程将针对产率和纯度进行优化,通常涉及连续流动反应器和先进的纯化技术,如重结晶和色谱,以确保最终产品符合所需规格。
化学反应分析
反应类型
1,3-双(2-氯-4-硝基苯基)脲会经历各种化学反应,包括:
还原: 硝基可以使用还原剂(如氢气在钯催化剂存在下)还原为胺基。
取代: 氯基可以在适当条件下用其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
还原: 氢气,钯碳催化剂,乙醇作为溶剂。
取代: 胺或硫醇等亲核试剂,二甲基甲酰胺 (DMF) 等溶剂,以及碳酸钾等碱。
主要产物
还原: 1,3-双(2-氨基-4-硝基苯基)脲。
取代: 取决于所用亲核试剂的各种取代衍生物。
科学研究应用
1,3-双(2-氯-4-硝基苯基)脲在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其与生物靶标相互作用的能力,正在探索作为一种潜在的治疗剂。
工业: 用于开发新材料和化学工艺。
作用机制
1,3-双(2-氯-4-硝基苯基)脲的作用机制涉及其与特定分子靶标的相互作用。硝基和氯基可以参与各种生化途径,可能导致酶的抑制或细胞过程的破坏。确切的分子靶标和途径取决于具体的应用和所研究的生物系统。
相似化合物的比较
类似化合物
1,3-双(4-硝基苯基)脲: 结构相似,但缺少氯基。
1,3-双(2-氯-4,6-二溴苯基)脲: 含有额外的溴原子。
1,3-双(4-氯-2-甲基苯基)脲: 含有甲基而不是硝基。
独特性
1,3-双(2-氯-4-硝基苯基)脲之所以独特,是因为它同时存在氯基和硝基,这赋予了其独特的化学反应性和潜在的生物活性。这种官能团的组合使其成为各种研究应用的多功能化合物。
属性
分子式 |
C13H8Cl2N4O5 |
|---|---|
分子量 |
371.13 g/mol |
IUPAC 名称 |
1,3-bis(2-chloro-4-nitrophenyl)urea |
InChI |
InChI=1S/C13H8Cl2N4O5/c14-9-5-7(18(21)22)1-3-11(9)16-13(20)17-12-4-2-8(19(23)24)6-10(12)15/h1-6H,(H2,16,17,20) |
InChI 键 |
GDXJHFNDNMZMEA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



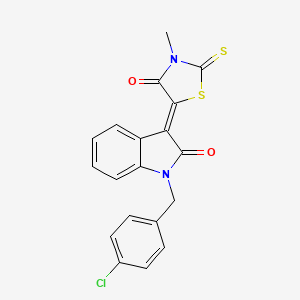
methanone](/img/structure/B11963069.png)
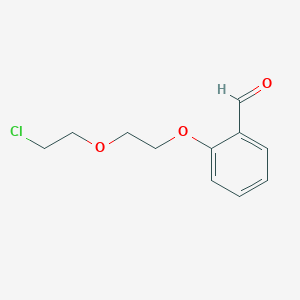
![5-cyclohexyl-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11963076.png)

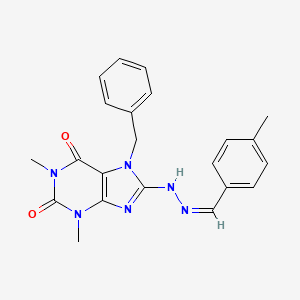



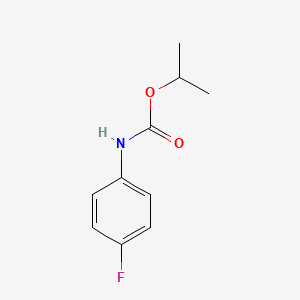
![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963140.png)
![2-[({2-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}imino)methyl]-4-nitrophenol](/img/structure/B11963150.png)
